

crystal structure analysis of vanadium-titanium alloys

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Compound of Interest

Compound Name: Vanadium-titanium

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An In-depth Technical Guide to the Crystal Structure Analysis of **Vanadium-Titanium** Alloys

Introduction

Titanium (Ti) and its alloys are critical materials in aerospace, biomedical, and chemical industries due to their high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility.[1][2] The properties of titanium alloys are intrinsically linked to their crystal structure. Titanium undergoes an allotropic transformation from a hexagonal close-packed (hcp) structure, known as the α phase, to a body-centered cubic (bcc) structure, the β phase, at approximately 882-890°C.[3][4][5]

Vanadium (V) is a key alloying element that acts as a β -stabilizer, lowering the α -to- β transition temperature and making the high-temperature β phase stable at room temperature.[3][5][6] This allows for a wide range of microstructures and mechanical properties to be achieved through controlled processing and heat treatment. A thorough understanding and precise characterization of the crystal structure are therefore paramount for developing and optimizing V-Ti alloys for specific applications. This guide provides an in-depth overview of the crystal structures present in V-Ti alloys and the primary experimental techniques used for their analysis.

Phases and Crystal Structures in Vanadium-Titanium Alloys

The addition of vanadium to titanium leads to a rich variety of phases, each with a distinct crystal structure. The primary phases encountered are the α , β , and metastable ω and α'' phases.

- **Alpha (α) Phase:** At lower temperatures and lower vanadium concentrations, the stable phase is the α phase, which has a hexagonal close-packed (hcp) crystal structure (space group $P6_3/mmc$).^{[3][7]} Alloying elements like aluminum, oxygen, and nitrogen are known as α -stabilizers.^[5]
- **Beta (β) Phase:** The β phase possesses a body-centered cubic (bcc) crystal structure (space group $Im-3m$).^{[3][7]} Vanadium is a strong β -stabilizer, and its addition significantly expands the temperature and composition range where the β phase is stable.^[5] In many commercial alloys like Ti-6Al-4V, a two-phase microstructure of α and β grains exists at room temperature, providing a favorable combination of strength and ductility.^{[7][8][9]}
- **Omega (ω) Phase:** The ω phase is a metastable hexagonal phase that can form from the β phase in certain titanium alloys upon quenching or under high pressure.^[4] Its formation often leads to embrittlement, which can negatively impact mechanical properties.^[4] In Ti-6Al-4V, a martensitic $\alpha \rightarrow \omega$ transition is observed at high pressures of around 30 GPa.^[8]
- **Alpha Prime (α') and Alpha Double Prime (α'') Phases:** These are martensitic phases that form from the β phase during rapid cooling. The α' phase has an hcp structure, while the α'' phase has an orthorhombic crystal structure.^[10] The formation of these phases is highly dependent on the alloy composition and cooling rate.

Experimental Protocols for Crystal Structure Analysis

The characterization of crystal structures in V-Ti alloys relies on several advanced analytical techniques. The most common are X-ray Diffraction (XRD), Neutron Diffraction, and Transmission Electron Microscopy (TEM).

X-ray Diffraction (XRD)

XRD is the most widely used technique for phase identification and crystal structure analysis in polycrystalline materials. It provides information on phase composition, lattice parameters,

grain size, and residual stress.

Detailed Experimental Protocol for XRD:

- Sample Preparation:
 - Excise a representative sample from the bulk V-Ti alloy.
 - The surface for analysis must be metallographically prepared to be flat and free from deformation or contamination. This typically involves grinding with successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
 - Polish the surface using diamond suspensions (e.g., 6 μm , 3 μm , 1 μm) to achieve a mirror-like finish.
 - Clean the sample ultrasonically in ethanol or acetone to remove any polishing residue and dry it thoroughly.
 - For powder samples obtained through mechanical alloying, ensure the powder is fine and homogeneous.[\[11\]](#)
- Instrument Setup and Data Acquisition:
 - Mount the prepared sample in the X-ray diffractometer.
 - Use a common X-ray source, such as Copper $\text{K}\alpha$ radiation ($\text{Cu K}\alpha$).
 - Set the diffractometer to operate in a Bragg-Brentano geometry.
 - Define the angular scanning range (2θ), typically from 20° to 70° or broader, to cover the principal diffraction peaks of the expected phases.[\[12\]](#)
 - Select a suitable step size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.[\[12\]](#)
- Data Analysis:
 - Perform background subtraction and peak smoothing on the raw diffraction pattern.

- Identify the angular positions (2θ) of the diffraction peaks.
- Match the experimental peak positions and relative intensities to standard diffraction patterns from databases (e.g., ICDD/JCPDS) to identify the phases present (α -Ti, β -Ti, etc.).
- Use Rietveld refinement or other profile fitting methods to precisely determine the lattice parameters, phase fractions (quantitative analysis), crystallite size, and microstrain.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD. Due to the high penetration depth of neutrons, it is ideal for analyzing bulk samples and measuring residual stresses deep within a material.^{[13][14]} It is also highly sensitive to light elements.

Detailed Experimental Protocol for Neutron Diffraction:

- Sample Preparation:
 - Sample preparation is generally less critical than for XRD due to the high penetration depth of neutrons. Bulk samples, often in the form of cylindrical or cuboidal bars, can be used.
 - The sample dimensions should be chosen based on the neutron beam size and the specific experimental setup.
 - No surface polishing is typically required unless surface-specific information is desired.
- Instrument Setup and Data Acquisition:
 - Place the sample in a dedicated sample environment (e.g., furnace, cryostat, or mechanical loading rig for in-situ studies).^[14]
 - Position the sample in the path of a monochromatic beam of thermal or cold neutrons.
 - A detector or a bank of detectors is used to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).

- Data is collected over a wide angular range to obtain a complete diffraction pattern.
- Data Analysis:
 - The analysis procedure is similar to that for XRD data.
 - The positions of the Bragg peaks are used for phase identification.
 - Peak intensities are used for determining the crystal structure and magnetic ordering, if present.
 - Rietveld refinement is commonly applied to the full diffraction pattern to extract detailed structural parameters, including lattice parameters, atomic positions, and phase fractions.
 - Shifts in peak positions can be used to calculate lattice strains and determine residual stress fields within the material.[\[15\]](#)

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information from very small volumes of a material. It is indispensable for studying nanoscale microstructural features, including dislocations, grain boundaries, and the morphology of different phases.

Detailed Experimental Protocol for TEM:

- Sample Preparation:
 - Cut a thin slice (e.g., 3 mm diameter disc, <100 μm thick) from the bulk alloy.
 - Mechanically thin the disc to a thickness of about 50-100 μm .
 - Create an electron-transparent region in the center of the disc. This is typically achieved by:
 - Twin-jet electropolishing: A method where jets of a chemical etchant are directed at the center of the disc until a small hole is formed. The thin area around the edge of the hole is suitable for TEM.

- Ion milling: A process where beams of ions are used to sputter material away from the surface, gradually thinning the sample.
- Imaging and Diffraction:
 - Insert the prepared sample into the TEM holder and place it in the microscope column.
 - Obtain bright-field and dark-field images to visualize the microstructure, including grain sizes, shapes, and the distribution of α and β phases.
 - Acquire Selected Area Electron Diffraction (SAED) patterns from individual grains or regions of interest. The geometry of the diffraction spots in the SAED pattern allows for the unambiguous identification of the crystal structure and orientation of the sampled area.
- Data Analysis:
 - Analyze the images to characterize the morphology and spatial distribution of the different phases.
 - Index the SAED patterns by measuring the distances and angles between diffraction spots. This information is used to determine the lattice parameters and confirm the crystal structure of the observed phases (e.g., hcp for α , bcc for β).

Quantitative Data Summary

The structural parameters of the phases in V-Ti alloys are dependent on the specific composition and thermomechanical history. The following tables summarize typical crystallographic data.

Table 1: Crystal Structure Data for Phases in V-Ti Alloys

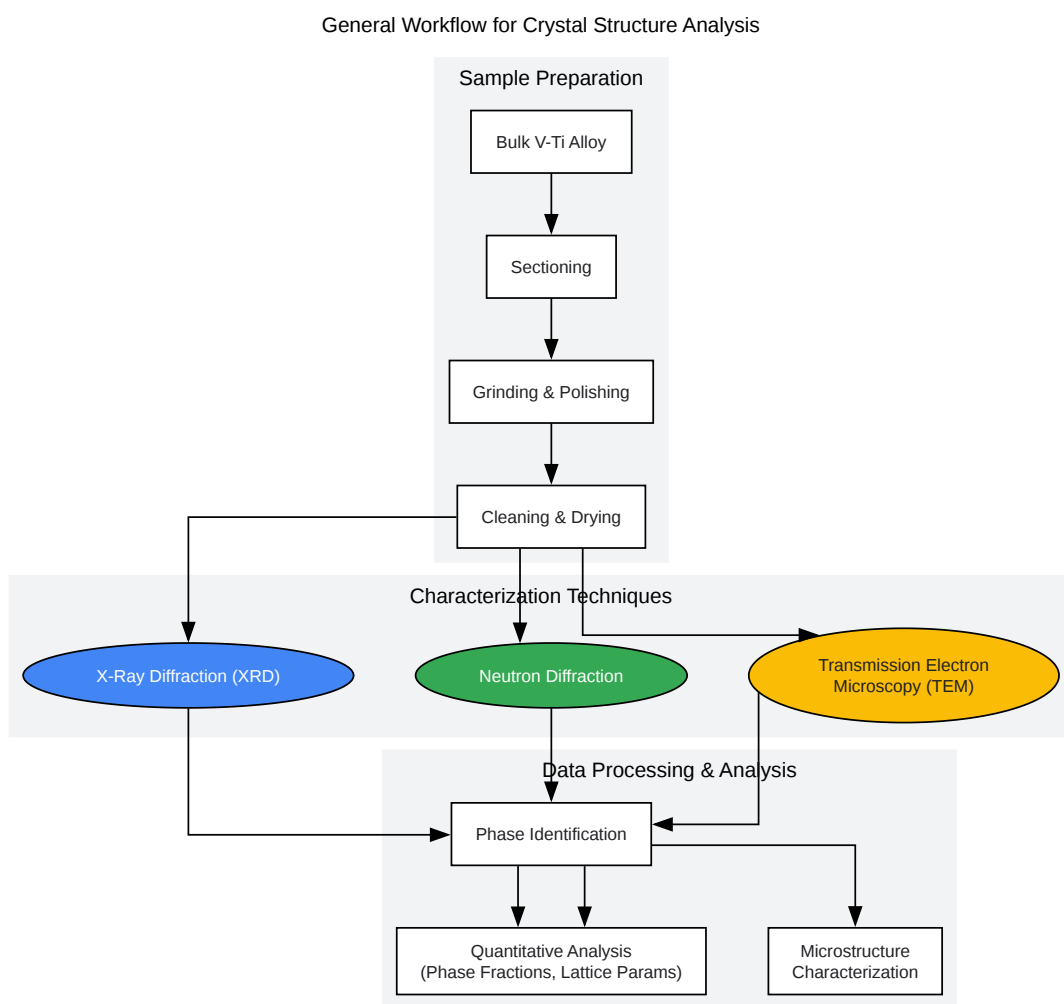
Phase	Crystal System	Space Group	Common Lattice Parameters (approx.)	Reference
α -Ti	Hexagonal Close-Packed (hcp)	$P6_3/mmc$	$a = 2.95 \text{ \AA}$, $c = 4.68 \text{ \AA}$	[3] [7]
β -Ti	Body-Centered Cubic (bcc)	$Im-3m$	$a \approx 3.31 \text{ \AA}$	[3] [7]
ω -Ti	Hexagonal	$P6/mmm$ or $P-3m1$	Varies with pressure/composition	[8]
α'' -Ti	Orthorhombic	$Cmcm$	Varies with composition	[10]

Table 2: Influence of Vanadium on Phase Stability in Ti-V Alloys

Vanadium Content (wt.%)	Predominant Phases at Room Temp.	Key Characteristics	Reference
0 - ~4%	$\alpha + \beta$	Increasing V content increases the volume fraction of the β phase.	[16]
~4 - 15%	$\alpha + \beta$	The β phase becomes more stable and prominent in the microstructure.	[6]
> 15%	Metastable β	The β phase can be retained at room temperature by quenching.	[17]

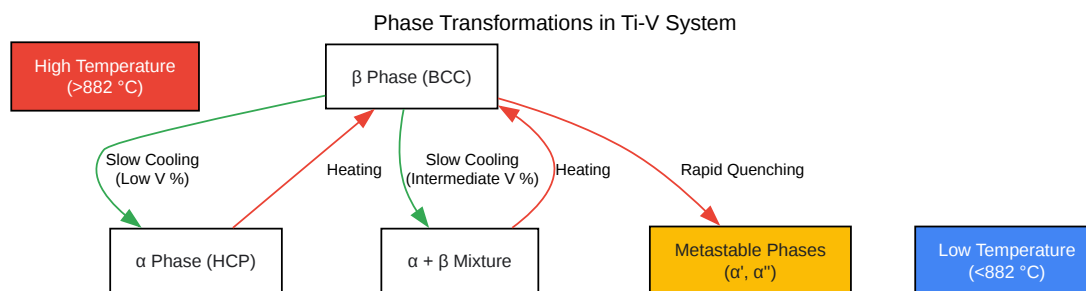
Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental processes and physical transformations.



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Caption: Workflow for V-Ti alloy crystal structure analysis.



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Caption: Effect of cooling rate and V content on phase formation.

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